tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride
Description
This compound is a bicyclic carbamate derivative featuring a 2-azabicyclo[2.1.1]hexane core substituted with a methoxymethyl group at the 4-position and a tert-butyl carbamate group at the 1-ylmethyl position. The hydrochloride salt form enhances crystallinity and stability, making it suitable for pharmaceutical intermediates or bioactive molecule research .
Key structural attributes:
- Bicyclo[2.1.1]hexane backbone: Confers rigidity and influences steric and electronic properties.
- Methoxymethyl substituent (4-position): Balances hydrophilicity (ether oxygen) and lipophilicity (methyl group).
- tert-butyl carbamate (1-ylmethyl position): Acts as a protective group for amines, common in drug synthesis .
Properties
Molecular Formula |
C13H25ClN2O3 |
|---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl N-[[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-11(2,3)18-10(16)14-8-13-5-12(6-13,7-15-13)9-17-4;/h15H,5-9H2,1-4H3,(H,14,16);1H |
InChI Key |
VHNCLJPCTPSWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CN2)COC.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound generally follows a modular approach, starting from readily available amino acids or bicyclic precursors, and employing key reactions such as cyclization, functional group transformations, and carbamate formation. The process emphasizes the formation of the azabicyclic core, followed by the introduction of the methoxymethyl group and the carbamate functionality.
Preparation of the Azabicyclic Core
2.1. Starting Material Selection
The core structure, 2-azabicyclo[2.1.1]hexane , is typically synthesized via cyclization of suitable precursors such as methylenecyclobutane derivatives or amino acids bearing appropriate protecting groups.
- Example: Cyclization of methylenecyclobutane derivatives, promoted by iodine or other oxidants, yields the tricyclic carbamate intermediates, as reported in the literature.
I2-promoted cyclization: This reaction involves treating methylenecyclobutane with iodine, leading to a tricyclic carbamate intermediate, which can be hydrolyzed to the amino acid derivative.
Oxetane ring recyclization: Double recyclization of oxetane rings allows for the efficient synthesis of 2-azabicyclo[2.1.1]hexane derivatives with high yields, often in a four-step sequence.
Introduction of the Methoxymethyl Group
The methoxymethyl (MOM) group is typically introduced via nucleophilic substitution or protection strategies:
Method: Reacting the amino or hydroxymethyl groups with chloromethyl methyl ether (MOM chloride) in the presence of a base like potassium carbonate or sodium hydride, under controlled conditions, facilitates the selective formation of the methoxymethyl ether or methylated derivatives.
Reaction Conditions: Usually performed in aprotic solvents such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Formation of the Carbamate Linkage
The carbamate group is generally introduced by reacting the amine (or hydroxymethyl substituted derivative) with carbamoyl chlorides or isocyanates, often in the presence of bases like triethylamine or N,N-diisopropylethylamine.
Example: Treatment of the amino derivative with tert-butyl chloroformate (Boc anhydride) in the presence of a base yields the tert-butyl carbamate derivative.
4.2. Hydrochloride Salt Formation
- The final step involves acidifying the carbamate to form the hydrochloride salt, which enhances stability and solubility for biological applications.
Summary of the Typical Synthesis Route
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization of methylenecyclobutane | Iodine, base | Reflux, inert atmosphere | Formation of azabicyclic core |
| 2 | Introduction of methoxymethyl group | MOM chloride, base | Low temperature, aprotic solvent | Functionalization at nitrogen or hydroxymethyl site |
| 3 | Carbamate formation | tert-Butyl chloroformate | Room temperature, dry conditions | Protection of amine as carbamate |
| 4 | Salt formation | Hydrochloric acid | Aqueous solution | Conversion to hydrochloride salt |
Data Tables
Notes on Reaction Conditions and Optimization
- Temperature Control: Low temperatures are critical during nucleophilic substitutions to prevent side reactions.
- Purification: Column chromatography or recrystallization from suitable solvents ensures high purity.
- Scale-up: The described methods are adaptable for multigram synthesis, with yields typically exceeding 60%.
The synthesis of tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride involves a strategic sequence of cyclization, functional group modification, carbamate formation, and salt conversion. The key reactions leverage cyclization of suitable precursors, nucleophilic substitution for methoxymethyl introduction, and carbamate protection, all optimized under controlled conditions to maximize yield and purity. These methods are supported by analogous procedures documented in organic synthesis literature, patents, and chemical databases, ensuring a robust foundation for further development and application in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride is a synthetic compound featuring a bicyclic structure, which gives it stability and unique chemical properties. It belongs to the carbamate class and is considered for its potential use in medicinal chemistry and biological research. The compound's molecular formula is C13H25ClN2O2, and it has a molecular weight of 276.80 g/mol.
Potential Applications
This compound has several potential applications:
- Neuroprotective Properties : Research indicates that compounds with similar structures often exhibit neuroprotective properties, making this compound a candidate for further investigation in neuropharmacology.
- Interaction Studies : Interaction studies involving this compound focus on its effects on various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
- Neurotransmitter Activity Modulation : Preliminary studies suggest that this compound may modulate neurotransmitter activity, which could have implications for treating conditions like anxiety or depression.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- The methoxymethyl group in the target compound provides moderate polarity compared to ethyl (more lipophilic) and hydroxymethyl (more hydrophilic) analogs.
- Trifluoromethyl substitution () increases electronegativity and metabolic stability but reduces solubility .
2.2 Analogs with Varied Bicyclic Cores
Key Observations :
- The [2.1.1] system in the target compound offers a unique balance of strain and stability compared to [3.1.0] systems, which may affect reactivity in synthesis .
- Methyl carboxylate analogs () are more polar but lack the protective tert-butyl carbamate group .
2.3 Physicochemical and Functional Comparisons
Functional Implications :
- The methoxymethyl group improves solubility compared to ethyl analogs while avoiding the instability of hydroxymethyl groups.
- tert-butyl carbamate enhances handling and storage stability compared to unprotected amines .
Biological Activity
tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride is a synthetic compound belonging to the carbamate class, characterized by its unique bicyclic structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H25ClN2O3
- Molecular Weight : 292.80 g/mol
- Structure : The compound features a tert-butyl group, a methoxymethyl group, and a bicyclic azabicyclo[2.1.1]hexane framework which contributes to its stability and biological properties.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of various enzymes or receptors, influencing critical biological pathways such as neurotransmitter modulation.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit neuroprotective properties, making this compound a candidate for further investigation in neuropharmacology. Specific areas of interest include:
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate | C10H18N2O2 | Simpler structure without the methoxymethyl group |
| Tert-butyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | C12H21NO3 | Contains carboxylate instead of carbamate |
| Tert-butyl 4-(methoxycarbonyl)-3-methoxycarbonylpyridine | C13H17N3O5 | Incorporates pyridine; distinct pharmacological profile |
Case Studies and Research Findings
While specific case studies on this compound are scarce, relevant findings from related research highlight the potential biological activities:
- Neuroprotective Studies : Compounds with similar bicyclic structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases, suggesting this compound could have similar applications.
- Cytotoxicity in Cancer Cells : Related carbamate derivatives have demonstrated potent cytotoxicity in various cancer cell lines, with some exhibiting nanomolar range growth inhibition concentrations (GI50), indicating potential as anticancer agents .
- Biodistribution Studies : Research on analogous compounds has shown enhanced brain uptake after oral administration due to increased hydrophobicity, which may be applicable to the pharmacokinetics of this compound .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize this bicyclo[2.1.1]hexane-based carbamate hydrochloride?
The compound is typically synthesized via photochemical cyclization or bromine-mediated rearrangements of precursor azabicyclo structures. For example:
- Photocyclization : A key step involves irradiating substituted dihydropyridines to form the 2-azabicyclo[2.1.1]hexane core, as demonstrated in similar systems .
- Bromine-mediated rearrangement : Substituted 2-azabicyclo[2.2.0]hexenes react with bromine to yield dibromo intermediates, which are reductively debrominated to form the bicyclo[2.1.1]hexane scaffold .
- Catalytic hydrogenation : Used to introduce amine groups, followed by Boc protection and HCl salt formation (e.g., using Pd/C under H₂) .
Optimization Tips : Adjust reaction temperature, solvent polarity (e.g., THF for Boc protection), and catalyst loading to improve yields. Purification often involves silica gel chromatography .
Advanced: How can stereoselectivity challenges in the synthesis of this compound be addressed?
Stereochemical control is critical for the bicyclo[2.1.1]hexane scaffold. Key strategies include:
- Torquoselectivity in photochemical reactions : Substituents at C(3) or C(5) influence ring closure direction. For example, 3-endo-methyl or phenyl groups favor rearranged dibromides during bromine-mediated steps .
- Chiral auxiliaries or catalysts : As seen in diazabicyclo[2.2.1]heptane syntheses, tert-butyl carbamate groups can act as directing agents to enhance enantiomeric purity .
- X-ray crystallography : Validate stereochemistry post-synthesis using SHELX software for structure refinement .
Basic: What spectroscopic and analytical methods are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure, methoxymethyl group (-OCH₃ at δ ~3.3 ppm), and carbamate carbonyl (δ ~155 ppm) .
- LCMS : Verifies molecular weight (e.g., [M+H⁺] for C₁₃H₂₃N₂O₃Cl) and purity .
- IR spectroscopy : Identifies carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Elemental analysis : Validates Cl⁻ content in the hydrochloride salt .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
- SHELX refinement : Use SHELXL for high-resolution data to resolve disorder in the bicyclo framework. SHELXPRO interfaces with macromolecular datasets for cross-validation .
- Twinned data handling : For low-symmetry crystals, employ SHELXD to deconvolute overlapping reflections .
- Comparative analysis : Cross-reference with analogous bicyclo[2.1.1]hexane structures in databases like PubChem .
Advanced: What strategies are used to evaluate the compound’s bioactivity in pharmacological research?
- In vitro assays : Test inhibition of bacterial topoisomerases (relevant to Gram-negative pathogens) via fluorometric assays, as seen in fluoroquinolone derivatives .
- Structure-activity relationship (SAR) studies : Modify the methoxymethyl or carbamate group to assess impacts on target binding .
- Solubility optimization : The hydrochloride salt improves aqueous solubility for biological testing; measure partition coefficients (logP) via HPLC .
Basic: How should the hydrochloride salt form be handled to ensure stability during storage?
- Storage conditions : Protect from moisture and light; store at RT in airtight containers with desiccants .
- Decomposition monitoring : Track via TLC or HPLC for free amine formation, indicating hydrolysis of the carbamate group .
- Avoid strong acids/bases : These may cleave the tert-butyl carbamate or methoxymethyl groups .
Advanced: What reaction mechanisms explain the compound’s stability under acidic or basic conditions?
- Acid sensitivity : The tert-butyl carbamate undergoes cleavage via protonation of the carbonyl oxygen, leading to tert-butanol and a free amine .
- Base-mediated hydrolysis : Methoxymethyl groups may demethylate under strong basic conditions (e.g., NaOH), forming hydroxymethyl derivatives .
- Salt stability : The hydrochloride form stabilizes the amine against oxidation but requires neutral pH buffers in biological assays .
Basic: What are common impurities in the synthesis, and how are they removed?
- Unreacted intermediates : Residual dihydropyridines or Boc-protected amines are removed via silica gel chromatography (hexane/EtOAc gradients) .
- Dibromo byproducts : Reductive debromination with Zn/HOAc ensures complete conversion to the bicyclo[2.1.1]hexane product .
- Hydrochloride salt purity : Recrystallization from ethanol/water mixtures eliminates inorganic salts .
Advanced: How does the bicyclo[2.1.1]hexane scaffold influence the compound’s reactivity?
- Ring strain : The fused bicyclic system increases reactivity in ring-opening reactions, useful for functionalizing the carbamate group .
- Steric hindrance : The methoxymethyl group at C(4) directs electrophilic attacks to less hindered positions (e.g., C(1)) .
- Conformational rigidity : Enhances binding selectivity in biological targets compared to flexible analogs .
Basic: What safety precautions are recommended when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
